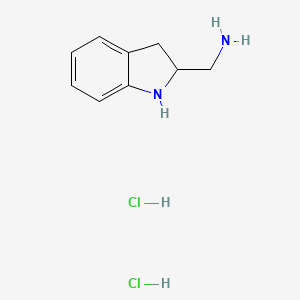![molecular formula C13H21N3O2S B13466221 tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate](/img/structure/B13466221.png)
tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrimidin-2-ylsulfanyl moiety, and a carbamate functional group
Méthodes De Préparation
The synthesis of tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidin-2-ylsulfanyl intermediate: This step involves the reaction of a pyrimidine derivative with a thiol compound under suitable conditions to form the pyrimidin-2-ylsulfanyl intermediate.
Alkylation: The intermediate is then alkylated using an appropriate alkylating agent to introduce the 2-methyl-1-propan-2-yl group.
Carbamate formation: Finally, the alkylated intermediate is reacted with tert-butyl chloroformate in the presence of a base to form the desired this compound.
Analyse Des Réactions Chimiques
tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamate group into an amine.
Applications De Recherche Scientifique
tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting essential enzymes in microbial cells .
Comparaison Avec Des Composés Similaires
tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-[3-(hydroxymethyl)-2-pyridyl]carbamate: This compound also contains a carbamate group but differs in the presence of a hydroxymethyl-pyridyl moiety.
N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)carbamate: This compound has a similar carbamate structure but includes different alkyl and aryl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H21N3O2S |
|---|---|
Poids moléculaire |
283.39 g/mol |
Nom IUPAC |
tert-butyl N-(2-methyl-1-pyrimidin-2-ylsulfanylpropan-2-yl)carbamate |
InChI |
InChI=1S/C13H21N3O2S/c1-12(2,3)18-11(17)16-13(4,5)9-19-10-14-7-6-8-15-10/h6-8H,9H2,1-5H3,(H,16,17) |
Clé InChI |
AZDSQGPKYKNIPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(C)CSC1=NC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


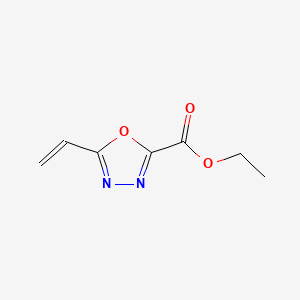
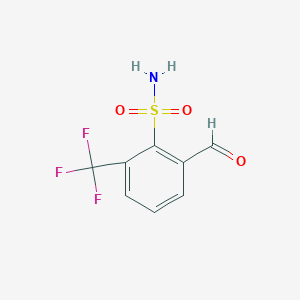
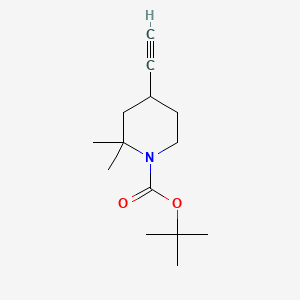
![6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane](/img/structure/B13466151.png)
![(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B13466153.png)
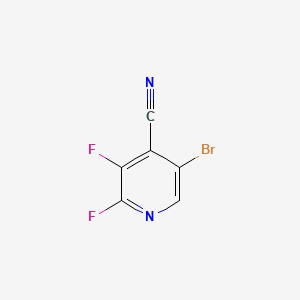

![Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B13466173.png)
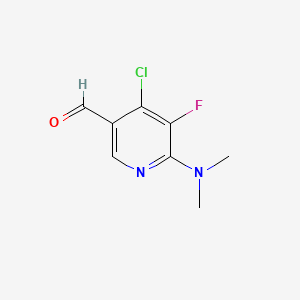
![2-Chloro-6-fluoro-4-({[tris(propan-2-yl)silyl]oxy}methyl)benzoic acid](/img/structure/B13466211.png)
![Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13466212.png)
![Tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13466215.png)

